molecular formula C10H11N3O B1418626 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 10364-74-6

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B1418626
CAS RN: 10364-74-6
M. Wt: 189.21 g/mol
InChI Key: CCCJFRBTBUSWBP-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is a compound that contains an oxadiazole ring, which is a heterocyclic compound . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline has been analyzed in several studies . For example, an X-ray cocrystal structure was solved with a similar compound and the kinase domain of AKT2, confirming that the compound bound in the ATP binding pocket .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property of 1,2,4-oxadiazoles has been utilized in the development of various compounds with diverse functionalities .


Physical And Chemical Properties Analysis

The physical form of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is oil . It has a molecular weight of 189.22 . The InChI code for this compound is 1S/C10H11N3O/c1-2-9-12-10 (13-14-9)7-4-3-5-8 (11)6-7/h3-6H,2,11H2,1H3 .

Scientific Research Applications

Synthesis and Polymerization Potential

A study detailed a method for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines through the selective reduction of nitro groups in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. These amines have shown promise as monomers in oxidative and radical polymerizations, indicating a potential application in the development of polymers or coatings with specific properties (Tarasenko et al., 2017).

Biological Activity and Potential Therapeutic Applications

Novel bioactive 1,2,4-oxadiazole natural product analogs were synthesized, starting from compounds structurally similar to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline. These compounds were then evaluated for antitumor activity, with one particular compound showing significant potency against a panel of cell lines. This suggests potential applications in developing therapeutic agents or drugs for cancer treatment (Maftei et al., 2013).

Chemical Sensing and Environmental Applications

A study investigated the fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives by aniline at room temperature, aiming to understand internal mechanisms and characterize novel fluorophores as aniline sensing media. The findings indicate potential applications of these compounds in chemical sensing, particularly in detecting substances like aniline through fluorescence quenching methods (Naik et al., 2018).

Safety And Hazards

The compound 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCJFRBTBUSWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

CAS RN

10364-74-6
Record name 3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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